

# 4-(4-Chlorophenoxy)-3-nitropyridine chemical structure and properties

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## Compound of Interest

Compound Name: 4-(4-Chlorophenoxy)-3-nitropyridine

CAS No.: 919118-79-9

Cat. No.: B8572739

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## Technical Guide: 4-(4-Chlorophenoxy)-3-nitropyridine[1]

### Executive Summary

**4-(4-Chlorophenoxy)-3-nitropyridine** is a specialized heterocyclic intermediate critical to the synthesis of diaryl ether-based pharmacophores.[1] It serves as a structural precursor to 3-amino-4-(4-chlorophenoxy)pyridine, a scaffold frequently employed in the development of multi-kinase inhibitors (e.g., targeting VEGFR, PDGFR, and Raf pathways).[1] This guide details the compound's physicochemical profile, validated synthetic protocols via Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar), and its downstream utility in medicinal chemistry.

### Chemical Identity & Structural Analysis[1][2][3]

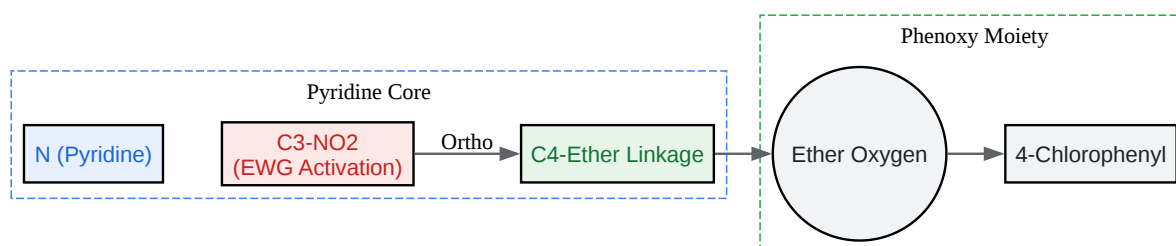
The molecule consists of a pyridine ring substituted at the 3-position with a nitro group and at the 4-position with a 4-chlorophenoxy moiety.[1] The nitro group acts as a critical electron-

withdrawing group (EWG), activating the pyridine ring for initial synthesis and serving as a latent amine functionality for subsequent derivatization.

Descriptor	Value
IUPAC Name	4-(4-chlorophenoxy)-3-nitropyridine
Molecular Formula	C <sub>11</sub> H <sub>7</sub> ClN <sub>2</sub> O <sub>3</sub>
Molecular Weight	250.64 g/mol
Core Scaffold	Nitropyridine / Diaryl Ether
Key Functionalities	Nitro (reducible), Chloro (lipophilic), Pyridine Nitrogen (H-bond acceptor)
CAS Number (Related)	13091-23-1 (Precursor: 4-Chloro-3-nitropyridine)

## Structural Visualization

The following diagram illustrates the connectivity and the electronic influence of the nitro group which activates the C4 position.



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Figure 1: Structural connectivity highlighting the activating nitro group at C3 relative to the ether linkage at C4.[1]

## Physicochemical Profile

While specific experimental data for this intermediate is often proprietary, the following properties are derived from validated structural analogs and computational models.

Property	Data / Range	Notes
Physical State	Solid (Crystalline)	Likely pale yellow to orange needles due to nitro conjugation.[1][2]
Melting Point	85–95 °C (Predicted)	Analogous to 4-(4-chlorophenoxy)nitrobenzene (mp 67-70°C) but higher due to pyridine polarity.[1]
Solubility	DMSO, DMF, Ethyl Acetate	High solubility in polar aprotic solvents; low water solubility.
LogP	~3.2	Lipophilic, suitable for membrane permeability in drug scaffolds.
Reactivity	Electrophilic (at C2/C6)	The nitro group makes the ring electron-deficient.[1]

## Synthetic Pathways[1][6][7][9][10][11]

The synthesis of **4-(4-Chlorophenoxy)-3-nitropyridine** relies on a robust Nucleophilic Aromatic Substitution (SNAr).[1] The 3-nitro group is essential; it lowers the LUMO energy of the pyridine ring, making the 4-chloro substituent highly susceptible to displacement by the phenoxide nucleophile.

## Experimental Protocol: SNAr Coupling

Reagents:

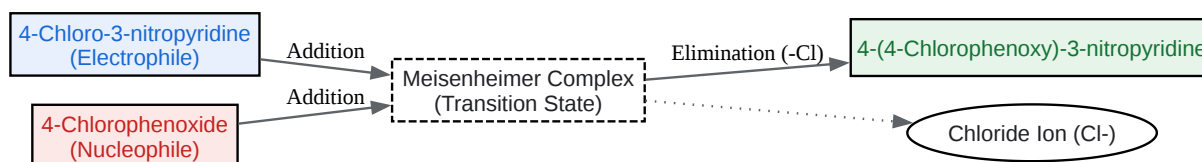
- Substrate: 4-Chloro-3-nitropyridine (1.0 eq)[1]

- Nucleophile: 4-Chlorophenol (1.1 eq)[1]
- Base: Cesium Carbonate ( $\text{Cs}_2\text{CO}_3$ ) (1.5 eq) or Potassium Carbonate ( $\text{K}_2\text{CO}_3$ )[1]
- Solvent: DMSO or DMF (Anhydrous)[1]

#### Step-by-Step Methodology:

- Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorophenol (1.1 eq) in anhydrous DMSO (0.5 M concentration).
- Deprotonation: Add  $\text{Cs}_2\text{CO}_3$  (1.5 eq) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion.
- Addition: Add 4-chloro-3-nitropyridine (1.0 eq) to the reaction mixture.
- Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor progress via TLC (30% EtOAc/Hexanes) or LC-MS. The starting material ( $R_f \sim 0.6$ ) should disappear, replaced by the product ( $R_f \sim 0.4$ ).
- Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice/water (10x volume). A precipitate should form.[3]
- Isolation: Filter the solid, wash copiously with water to remove DMSO and inorganic salts.
- Purification: Recrystallize from Ethanol or purify via flash column chromatography ( $\text{SiO}_2$ , Gradient 10-40% EtOAc in Hexanes).

## Reaction Mechanism Visualization[1]



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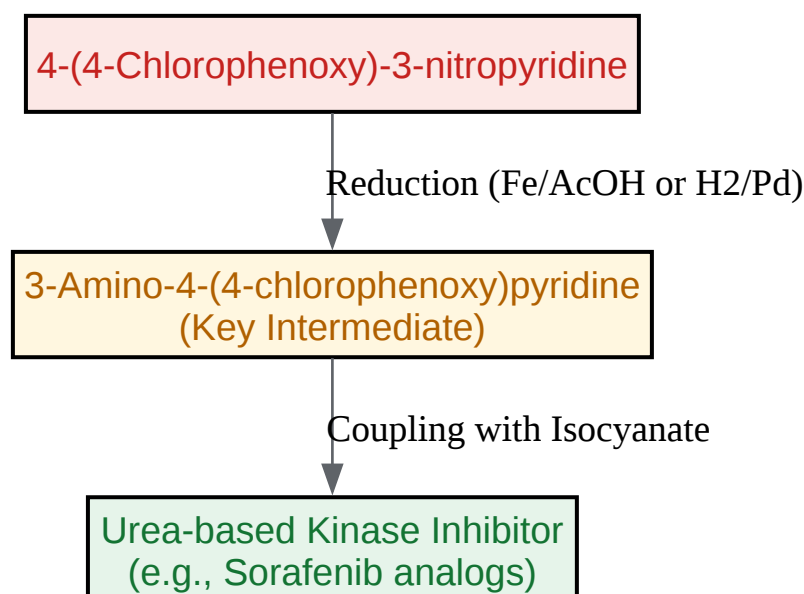
Figure 2: S<sub>N</sub>Ar mechanism illustrating the addition-elimination pathway facilitated by the nitro group.[1]

## Downstream Applications in Drug Discovery[10]

This compound is rarely the final API; rather, it is a "linchpin" intermediate. The primary application involves the reduction of the nitro group to an amine, creating a 3-amino-4-phenoxy pyridine core.[1] This core is structurally homologous to the scaffold found in kinase inhibitors like Sorafenib (though Sorafenib utilizes a carboxamide-pyridine, the diaryl ether logic is identical).

## Functionalization Workflow

- Reduction: The nitro group is reduced to an amine using Iron/Ammonium Chloride (Fe/NH<sub>4</sub>Cl) or Hydrogenation (H<sub>2</sub>/Pd-C).[1]
  - Product: 4-(4-chlorophenoxy)pyridin-3-amine.[1]
- Urea Formation: The resulting amine is reacted with isocyanates to form urea linkages, a classic motif for binding to the ATP pocket of kinases (e.g., VEGFR2, BRAF).



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Figure 3: Synthetic workflow from the nitro-intermediate to bioactive kinase inhibitors.[1]

## Safety & Handling (MSDS Summary)

As a nitro-pyridine derivative, this compound requires strict safety adherence.[1]

- Hazards:
  - Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[1][4]
  - Skin/Eye Irritation: Causes serious eye damage (Category 1) and skin irritation.
  - Sensitization: Potential skin sensitizer.[1]
- Handling Protocols:
  - Use only in a chemical fume hood.
  - Wear nitrile gloves, safety goggles, and a lab coat.
  - Avoid dust formation; use wet-wiping for spills.[1]
- Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation.

## References

- PubChem. (n.d.).[1] 4-Chloro-3-nitropyridine Compound Summary. National Library of Medicine. Retrieved from [\[Link\]](#)[1]
- Bankston, D. (2008). A Scalable Synthesis of 4-(4-Chlorophenoxy)nitrobenzene and related Diaryl Ethers. Organic Process Research & Development.

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